molecular formula C8H6N2O2S B3374520 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1019656-18-8

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B3374520
CAS RN: 1019656-18-8
M. Wt: 194.21 g/mol
InChI Key: QHUQPUCJZDGKSG-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide, commonly referred to as TOC, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments, such as synthesis, catalysis, and drug development. TOC has been studied extensively due to its unique chemical structure, which gives it unique properties.

Scientific Research Applications

Antitubercular Activity

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxamide derivatives have shown promising results in antitubercular applications. A study demonstrated that certain analogs exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with lower cytotoxicity profiles, making them potential candidates for tuberculosis treatment (Marvadi et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, providing valuable insights into their molecular configuration. This information is crucial for understanding how these compounds interact at the molecular level, which can guide the design of more effective drugs (Prabhuswamy et al., 2016).

Antimicrobial Activity

Derivatives of this compound have shown potential as antimicrobial agents. Studies indicate that some synthesized compounds exhibit potent antimicrobial activity, which could be explored for developing new antibiotics (Karanth et al., 2018).

Chemosensors for Metal Ions

These compounds have been used to create sensitive and selective chemosensors for metal ions like Ga3+. This application is particularly relevant in environmental and analytical chemistry for detecting and quantifying specific metal ions in various samples (Liu et al., 2022).

properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUQPUCJZDGKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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